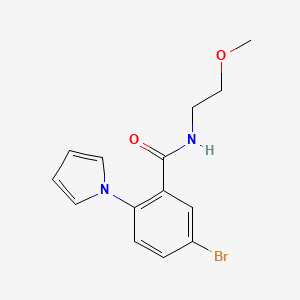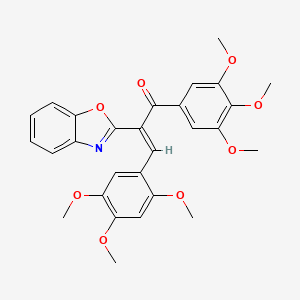![molecular formula C16H15N5O2 B12155634 (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide](/img/structure/B12155634.png)
(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the pyrimidine family and features an imino group, a methyl group, and a prop-2-enylcarboxamide moiety.
- Its structure includes a dihydropyridine ring fused with a pyridino[2,3-d]pyrimidine ring system.
- The compound’s systematic name is quite lengthy, but its structure provides insights into its potential properties and applications.
Preparation Methods
- The synthetic routes for this compound can vary, but one approach involves the condensation of 3-formylchromone with methyl acetoacetate and ammonium acetate.
- Ohmic-heating-assisted multicomponent Hantzsch reaction in aqueous medium, using tetrabutylammonium bromide as a phase transfer catalyst, leads to the formation of this compound .
- Industrial production methods may involve modifications of these synthetic routes for scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and carboxylic anhydrides.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, this compound serves as a building block for heterocyclic synthesis.
- In biology and medicine, it exhibits potential as an antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant agent .
- Its role in plant growth regulation and herbicidal activity is also noteworthy .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs of this specific compound, related pyrimidine derivatives, such as indoles and other heterocycles, share similar structural features.
- For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6-imino-7-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-3-7-18-15(22)10-9-11-14(20(2)13(10)17)19-12-6-4-5-8-21(12)16(11)23/h3-6,8-9,17H,1,7H2,2H3,(H,18,22) |
InChI Key |
AZOONJVMYUHGNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155553.png)

![2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12155574.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155583.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12155597.png)
![1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12155599.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12155612.png)
![3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12155618.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155643.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12155653.png)

